2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine
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Overview
Description
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine is a synthetic organic compound known for its unique chemical structure and various applications in scientific research. With a distinctive arrangement involving fluoro and methoxy groups attached to benzenesulfonyl, along with an octahydropyrrolo[2,3-c]pyrrol-5-yl core, this compound has garnered attention in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine typically involves several key steps:
Formation of the Octahydropyrrolo[2,3-c]pyrrol-5-yl Intermediate: This is usually achieved through cyclization reactions, employing conditions such as high temperature or catalytic amounts of acids or bases.
Attachment of the Benzenesulfonyl Group:
Incorporation of Fluoro and Methoxy Groups: These substituents are typically introduced via electrophilic substitution reactions, utilizing reagents like fluorinating agents and methoxylation reagents under controlled conditions.
Coupling with Pyridine: The final coupling of the pyridine ring is generally executed through cross-coupling reactions, such as the Suzuki or Heck coupling, under palladium catalysis in inert atmospheres.
Industrial Production Methods: Industrial-scale production methods may utilize continuous flow chemistry for more efficient and scalable synthesis. This includes:
Automated Reactors: These reactors maintain precise control over reaction conditions.
Green Chemistry Principles: Adoption of solvent recycling and energy-efficient processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or organic peroxides, resulting in products with increased oxygen content.
Reduction: Reduction reactions often involve agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts, leading to simpler or less oxidized products.
Substitution: The fluoro and methoxy groups make it prone to nucleophilic substitution reactions, especially under basic conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides.
Reduction: Lithium aluminum hydride, hydrogen gas with catalysts.
Substitution: Sodium hydride, potassium carbonate, strong nucleophiles like alkoxides.
Major Products
From Oxidation: Products with higher oxidation states, such as ketones or carboxylic acids.
From Reduction: Simpler alcohols or hydrocarbons.
From Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine has several scientific research applications:
Chemistry: Used as a precursor in organic synthesis and a reagent in complex chemical reactions.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical products due to its unique properties.
Mechanism of Action
The mechanism by which 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes or receptors. The compound's fluoro and methoxy groups, as well as the octahydropyrrolo[2,3-c]pyrrol-5-yl core, are critical for binding to these targets, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
2-[1-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine stands out due to its unique structure. Comparing it to similar compounds:
Similar Compounds: Such as 2-[1-(5-chloro-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine and 2-[1-(5-bromo-2-methoxybenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine.
Uniqueness: The presence of the fluoro group significantly alters its electronic properties and reactivity compared to its chloro and bromo counterparts, which can affect its biological and chemical behavior.
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Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-25-16-6-5-14(19)10-17(16)26(23,24)22-9-7-13-11-21(12-15(13)22)18-4-2-3-8-20-18/h2-6,8,10,13,15H,7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHMABJYRZMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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